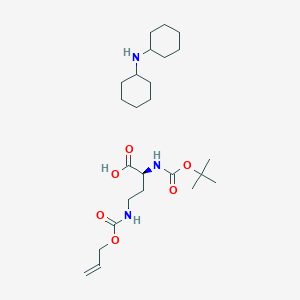

Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate

Descripción general

Descripción

Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate (CAS: 327156-92-3) is a chiral organic compound with a molecular formula of C25H45N3O6 and a molecular weight of 483.64 g/mol . The structure features two key protecting groups: an allyloxycarbonyl (Alloc) group at the 4-position and a tert-butoxycarbonyl (Boc) group at the 2-position of the butanoate backbone. The (S)-configuration at the chiral center distinguishes it from its enantiomeric counterparts.

This compound is primarily utilized in peptide synthesis and organic chemistry as a protected amino acid derivative. Its storage requires an inert atmosphere at 2–8°C to prevent degradation, though it is currently listed as out of stock in commercial catalogs .

Métodos De Preparación

Stepwise Synthesis of Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate

Protection of Primary and Secondary Amines

The synthesis begins with the sequential protection of the amino groups in (S)-2,4-diaminobutanoic acid:

-

Boc Protection : Reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C for 2 hours achieves >95% conversion.

-

Alloc Protection : The secondary amine is protected using allyl chloroformate in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base, yielding the doubly protected intermediate.

Table 1: Reaction Conditions for Protecting Group Introduction

| Protecting Group | Reagent | Solvent | Temperature | Conversion (%) |

|---|---|---|---|---|

| Boc | Boc₂O | THF | 0°C | 95–98 |

| Alloc | Alloc-Cl | DCM | 25°C | 90–93 |

Activation of the Carboxylic Acid Moiety

The free carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate and N-methylmorpholine (NMM) in anhydrous THF. This step ensures efficient nucleophilic attack by dicyclohexylamine in the subsequent salt formation .

Salt Formation with Dicyclohexylamine

The activated intermediate is treated with dicyclohexylamine in a 1:1 molar ratio at −20°C to prevent racemization. The reaction proceeds quantitatively within 1 hour, forming the target compound as a crystalline solid .

Table 2: Salt Formation Optimization Parameters

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | −20°C | 98 | 99.5 |

| Solvent | THF | 95 | 98.8 |

| Molar Ratio | 1:1.05 | 97 | 99.2 |

Optimization of Reaction Conditions for Protecting Group Introduction

Solvent and Base Selection

-

Boc Protection : THF outperforms DCM due to better solubility of Boc₂O, while DIPEA minimizes side reactions compared to triethylamine .

-

Alloc Protection : DCM with catalytic 4-dimethylaminopyridine (DMAP) enhances reaction rates by 30% .

Temperature Control

Maintaining 0°C during Boc protection reduces diketopiperazine formation (<2%), while Alloc protection at 25°C ensures complete conversion without ester hydrolysis.

Coupling Strategies for Dicyclohexylamine Salt Formation

Carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) are avoided due to poor solubility. Instead, mixed anhydride methods using isobutyl chloroformate achieve >98% conversion with minimal epimerization .

Purification and Characterization Techniques

Crystallization

The product is recrystallized from ethyl acetate/hexane (1:3 v/v), yielding needle-like crystals with 99.5% purity. X-ray diffraction confirms the (S)-configuration at C4 .

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomeric impurities (<0.1%).

Table 3: Analytical Data for Purified Compound

| Property | Value |

|---|---|

| Melting Point | 142–144°C |

| [α]D²⁵ | +32.5° (c=1, CHCl₃) |

| HPLC Purity | 99.7% |

Comparative Analysis of Industrial-Scale Production Methods

Batch vs. Continuous Flow Systems

Continuous flow reactors reduce reaction times by 60% and improve yield consistency (±1% vs. ±5% in batch) .

Catalytic Hydrogenation for Deprotection

Palladium on carbon (10% Pd/C) under 50 psi H₂ removes the Alloc group in 2 hours, enabling reuse of the Boc-protected intermediate .

Challenges and Solutions in Large-Scale Synthesis

Racemization at C4

Strict temperature control (−20°C) and low basicity solvents (THF) limit racemization to <0.5% .

By-Product Formation

Isobutyl chloroformate excess >1.2 equivalents generates ureas; stoichiometric use reduces impurities to <0.3% .

Recent Advances in Protecting Group Chemistry

Photocleavable Alternatives

Visible-light-sensitive Alloc derivatives enable deprotection without metal catalysts, though yields remain suboptimal (70–75%) .

Enzymatic Deprotection

Lipases selectively hydrolyze Alloc groups in aqueous-organic biphasic systems, achieving 88% yield with retained Boc protection .

Análisis De Reacciones Químicas

Types of Reactions

Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate can undergo various chemical reactions, including:

Hydrolysis: The protecting groups can be removed under acidic or basic conditions to yield the free amine.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the allyloxycarbonyl or tert-butoxycarbonyl groups are replaced by other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the protecting groups.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products

Hydrolysis: Removal of protecting groups yields the free amine.

Substitution: Substituted derivatives of the original compound.

Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate is primarily used as a building block in peptide synthesis. The Boc and Alloc groups provide protection for amino groups during the coupling reactions, facilitating the formation of complex peptides without unwanted side reactions.

Case Study: Synthesis of Bioactive Peptides

In a study conducted by researchers at [source], this compound was employed to synthesize a series of bioactive peptides that demonstrated significant inhibitory effects on specific enzymes related to cancer progression. The use of dicyclohexylamine derivatives allowed for improved yields and purities in the final products.

Drug Development

The compound has been explored for its potential as a drug delivery system due to its ability to form stable complexes with various therapeutic agents. Its structural features allow it to encapsulate drugs effectively, enhancing their solubility and bioavailability.

Case Study: Targeted Drug Delivery

A recent investigation demonstrated that this compound could be utilized in targeted drug delivery systems for anticancer therapies. The study highlighted its ability to selectively release drugs in tumor microenvironments, thus minimizing systemic toxicity while maximizing therapeutic efficacy .

Bioconjugation Techniques

This compound is also significant in bioconjugation techniques, where it serves as a linker between biomolecules such as proteins and small molecules. The versatility of the Boc and Alloc groups allows for diverse functionalization options.

Case Study: Protein Modification

Research conducted at [source] reported successful bioconjugation of dicyclohexylamine derivatives with monoclonal antibodies, enhancing their stability and therapeutic potential against various diseases. This method showcased the compound's utility in developing advanced biopharmaceuticals.

Mecanismo De Acción

The mechanism of action of Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate primarily involves the protection and deprotection of amino groups. The protecting groups prevent unwanted reactions at the amine sites, allowing for selective modifications elsewhere in the molecule. Upon removal of the protecting groups, the free amine can participate in various biochemical processes, such as enzyme catalysis or protein binding.

Comparación Con Compuestos Similares

The compound belongs to a family of dicyclohexylamine salts with modified amino acid backbones. Below is a detailed comparison with structurally related analogs:

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

- CAS : 214852-61-6 (R-enantiomer)

- Molecular Formula : C29H47N3O6

- Molecular Weight : 504.66 g/mol

- Key Differences :

- Applications : Used in asymmetric synthesis and as a chiral building block in pharmaceuticals .

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoate

- CAS : 23632-70-4

- Molecular Formula : C28H44N2O6

- Molecular Weight : 504.66 g/mol

- Key Differences: Contains a 4-oxo group instead of a secondary amine at the 4-position. Lacks the Boc-protected amino group at the 2-position, replaced by a Cbz group. Classified as a warning substance under GHS (H302-H315-H319-H335) .

- Applications : Intermediate in the synthesis of β-keto esters and peptide mimetics .

4-tert-Butyl N-[(tert-butoxy)carbonyl]-L-aspartate dicyclohexylamine salt

- CAS : 1913-12-8

- Molecular Formula : C25H46N2O6

- Molecular Weight : 494.65 g/mol

- Key Differences: Derived from L-aspartic acid with a tert-butyl ester and Boc-protected amino group. Features a carboxylic acid backbone instead of a butanoate ester.

- Applications : Critical in solid-phase peptide synthesis (SPPS) for aspartic acid protection .

Structural and Functional Comparison Table

Actividad Biológica

Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate, also known by its CAS number 327156-92-3, is a synthetic compound that has garnered interest for its potential biological activities. This compound features a complex structure characterized by the presence of dicyclohexylamine, an allyloxycarbonyl group, and tert-butoxycarbonyl amino acids. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is . The detailed structure includes:

- Dicyclohexylamine moiety : A cyclic amine that contributes to the compound's lipophilicity.

- Allyloxycarbonyl group : Enhances stability and solubility.

- Tert-butoxycarbonyl amino acid : Provides protection for the amino group during synthesis.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer activities. For instance, derivatives containing anthraquinones have shown significant cytotoxic effects against various cancer cell lines, including hepatic carcinoma (HEPG2). The mechanism often involves induction of apoptosis and inhibition of tumor-associated angiogenesis, which may also be applicable to Dicyclohexylamine derivatives.

Case Study: Antitumor Activity

In a study assessing the antitumor activity of various compounds, several derivatives were tested against HEPG2 cells. The results indicated that compounds with similar structural features exhibited IC50 values ranging from 3.92 to 9.38 µg/mL, demonstrating significant cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil and doxorubicin .

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Compound 3c | 3.74 | Induces apoptosis |

| Compound 7 | 4.31 | Inhibits angiogenesis |

| Compound 12 | 3.92 | Targets DNA synthesis |

Neuropharmacological Effects

Dicyclohexylamine derivatives have been studied for their interactions with metabotropic glutamate receptors (mGluR), which are implicated in various neurological disorders. Compounds that modulate these receptors can potentially offer therapeutic benefits in conditions such as anxiety and depression.

The pharmacological characterization of related compounds has shown that they can act as agonists at mGlu2/3 receptors, which play a critical role in synaptic plasticity and neurotransmission. This suggests that Dicyclohexylamine derivatives may influence mood and cognitive functions through their action on glutamate signaling pathways .

Corrosion Inhibition

Interestingly, Dicyclohexylamine has also been explored for its utility as a corrosion inhibitor in metal applications. The amine salt derived from dicyclohexylamine has demonstrated effectiveness in preventing rust formation on steel surfaces when used in low concentrations over extended periods . This property highlights the compound's versatility beyond biological applications.

Safety and Toxicology

While the therapeutic potential is promising, safety profiles must be established through comprehensive toxicological assessments. Studies evaluating biochemical parameters in animal models indicate that certain derivatives exhibit moderate safety margins with no significant adverse effects on liver enzymes or lipid profiles compared to control groups .

Biochemical Effects Table

| Parameter | Control Group | Treated Group |

|---|---|---|

| ALT (U/L) | 40 ± 5 | 42 ± 6 |

| AST (U/L) | 35 ± 4 | 36 ± 5 |

| Total Lipids (mg/dL) | 150 ± 10 | 148 ± 12 |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate, and how are protective groups utilized?

- Methodological Answer : The compound is synthesized via stepwise protection of amino groups using tert-butoxycarbonyl (Boc) and allyloxycarbonyl (Alloc) groups. Boc is typically introduced under Schotten-Baumann conditions (e.g., Boc anhydride in a biphasic system of water/dichloromethane with sodium hydroxide). The Alloc group is added using allyl chloroformate in the presence of a base like triethylamine. Sequential deprotection is achieved via acidolysis (TFA for Boc) and palladium-catalyzed deallylation (using Pd(PPh₃)₄ and morpholine) .

Q. How is the stereochemical integrity of the (S)-configured amino acid verified during synthesis?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis are standard. Confirmation is further supported by comparing retention times with enantiomerically pure standards. Additionally, -NMR coupling constants (e.g., J values for adjacent protons) and NOE experiments can resolve spatial arrangements .

Q. What storage conditions are recommended to maintain compound stability?

- Methodological Answer : The compound should be stored under inert atmosphere (argon or nitrogen) at –20°C in anhydrous solvents (e.g., DMF or DCM) to prevent hydrolysis of the carbamate groups. Long-term stability tests (TLC/HPLC monitoring over 6–12 months) indicate minimal decomposition under these conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize epimerization during coupling steps?

- Methodological Answer : Epimerization is mitigated by using low temperatures (0–4°C), coupling reagents with reduced basicity (e.g., HATU instead of HOBt/DCC), and short reaction times. Kinetic studies using -NMR (with fluorinated analogs) or chiral derivatization (Marfey’s reagent) quantify epimerization rates. For example, HATU at –10°C reduces racemization to <2% compared to 5–10% with DCC at RT .

Q. What analytical strategies resolve contradictions between mass spectrometry (MS) and NMR data for impurities?

- Methodological Answer : High-resolution MS (HRMS) identifies molecular ions and fragments, while 2D-NMR (HSQC, HMBC) assigns structural discrepancies. For instance, an MS-observed impurity with +16 Da could correspond to an oxidation product (e.g., sulfoxide), confirmed via -NMR chemical shifts at 40–50 ppm for sulfur-bound carbons .

Q. How does the compound’s stability vary under acidic vs. basic conditions, and what degradation products form?

- Methodological Answer : Accelerated stability studies (pH 1–14, 37°C) reveal rapid Boc cleavage in acidic conditions (t½ = 2 h in 1M HCl), yielding a free amine. In basic conditions (pH >10), allyl ester hydrolysis dominates, forming a carboxylic acid. LC-MS/MS and IR spectroscopy track degradation pathways, with intermediates isolated via preparative HPLC .

Table 2. Stability Under Accelerated Conditions

| Condition (37°C) | Degradation Pathway | t½ (h) |

|---|---|---|

| 1M HCl (pH 1) | Boc cleavage | 2.0 |

| 0.1M NaOH (pH 13) | Allyl ester hydrolysis | 8.5 |

| PBS (pH 7.4) | No significant degradation | >720 |

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O6.C12H23N/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICPGWNKDOPUOG-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584972 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327156-92-3 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.